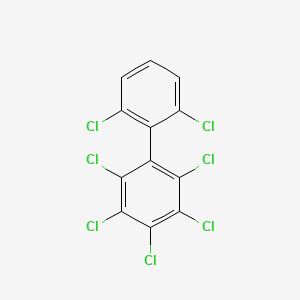

2,2',3,4,5,6,6'-Heptachlorobiphenyl

Vue d'ensemble

Description

2,2',3,4,5,6,6'-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, part of a group of synthetic organic chemicals that contain 1 to 10 chlorine atoms attached to biphenyl. PCBs were widely used in various industrial applications due to their chemical stability and insulating properties but were banned in the 1970s due to their environmental persistence and toxic effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2',3,4,5,6,6'-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as ferric chloride (FeCl₃), and at elevated temperatures to promote the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: Industrial production of PCBs, including this compound, involves large-scale chlorination reactors where biphenyl is exposed to chlorine gas in the presence of a catalyst. The process is carefully controlled to achieve the desired degree of chlorination.

Analyse Des Réactions Chimiques

Oxidation Reactions

PCB 186 undergoes oxidative transformations primarily through enzymatic or photochemical pathways. Key oxidation products include hydroxylated metabolites and chlorinated quinones.

-

Hydroxylation : Cytochrome P450 enzymes mediate aromatic hydroxylation, producing mono- or di-hydroxylated derivatives. For example, hydroxylation at the para position relative to chlorine substituents generates metabolites like 4-OH-PCB 186 .

-

Quinone Formation : UV-induced oxidation in environmental matrices can yield chlorinated quinones, which are redox-active and contribute to oxidative stress in biological systems.

Reagents/Conditions :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Enzymatic Hydroxylation | Liver microsomes (rat/human), NADPH | 4-OH-PCB 186, 3-OH-PCB 186 |

| Photochemical Oxidation | UV light (254–365 nm), O₂ | Chlorinated quinones, epoxy derivatives |

Reduction and Dechlorination

Reductive dechlorination is a critical pathway for environmental degradation, particularly under anaerobic conditions.

-

Microbial Dechlorination : Anaerobic bacteria (e.g., Dehalococcoides) selectively remove meta- and para-chlorines. PCB 186 undergoes stepwise dechlorination to form tetra- or penta-chlorinated biphenyls .

-

Chemical Reduction : Sodium borohydride (NaBH₄) in ethanol reduces PCB 186 to less chlorinated biphenyls, though reaction rates are slow due to steric hindrance.

Key Observations :

-

Ortho-chlorines (positions 2, 2', 6, 6') impede dechlorination kinetics compared to non-ortho congeners .

-

Dechlorination half-lives in sediment: 120–450 days under sulfate-reducing conditions .

Substitution Reactions

Nucleophilic substitution is limited due to the electron-deficient aromatic rings and steric shielding by chlorine atoms.

-

Hydrolysis : PCB 186 resists hydrolysis in aqueous environments (pH 4–9, 25°C).

-

Halogen Exchange : Reactions with iodide (KI) in dimethylformamide yield partial substitution at para positions, but yields are <15% even at elevated temperatures.

Environmental Degradation Pathways

PCB 186 persists in ecosystems but degrades via two primary routes:

| Pathway | Conditions | Products | Half-Life |

|---|---|---|---|

| Photodegradation | Sunlight (UV-B/UV-A), hydroxyl radicals | Chlorinated biphenylenes, CO₂ | 6–12 months |

| Microbial Reductive Dechlorination | Anaerobic sediments, Dehalococcoides spp. | 2,2',3,6,6'-Pentachlorobiphenyl | 4–18 months |

Thermal Decomposition

Pyrolysis above 600°C generates toxic byproducts:

-

Major Products : Polychlorinated dibenzofurans (PCDFs), chlorinated benzenes.

-

Mechanism : Radical-mediated cleavage of C–Cl bonds followed by recombination .

Experimental Data :

| Temperature (°C) | Pressure (atm) | PCDF Yield (%) |

|---|---|---|

| 600 | 1 | 0.8 |

| 800 | 1 | 3.2 |

Comparative Reactivity Insights

PCB 186’s reactivity differs markedly from coplanar PCBs (e.g., PCB 126):

Applications De Recherche Scientifique

Toxicological Studies

CB183 has been the subject of numerous toxicological studies aimed at understanding its metabolic pathways and toxicity mechanisms. Research indicates that it can be metabolized by cytochrome P450 enzymes in humans and animals, leading to the formation of various hydroxylated metabolites. For instance, studies have shown that hydroxylation occurs preferentially at the meta-position, which may reduce its toxicity by altering its binding affinity to biological targets such as ryanodine receptors (RyR) involved in neuronal signaling .

Environmental Monitoring

Due to its persistence in the environment and bioaccumulation potential, CB183 is monitored in various ecological studies. Its presence in soil and aquatic ecosystems raises concerns about its effects on wildlife and human health. The compound's distribution and excretion patterns have been documented in studies involving animal models, revealing significant retention in liver and serum over extended periods . Such data are crucial for understanding the long-term ecological impacts of PCBs.

Biochemical Research

In biochemical contexts, CB183 serves as a model compound for studying the interactions of PCBs with biological systems. Its structural characteristics allow researchers to investigate how chlorination affects metabolic pathways and toxicity profiles. The identification of specific metabolites formed during its metabolism can provide insights into the enzymatic processes involved and the potential health risks associated with PCB exposure .

Metabolism Studies

A notable study investigated the metabolic fate of CB183 in rat liver microsomes treated with phenobarbital. The results demonstrated that two major hydroxylated metabolites were formed: 3′-OH-CB183 and 5-OH-CB183. These findings highlight the complexity of PCB metabolism and suggest that different metabolic pathways may lead to varying toxicological outcomes depending on the specific congeners involved .

Environmental Impact Assessments

Research assessing the environmental impact of CB183 has shown that it can biomagnify in food webs, posing risks to higher trophic levels. A study conducted on fish populations revealed elevated levels of CB183 in predatory species compared to their prey, indicating significant bioaccumulation effects . Such findings underscore the importance of monitoring PCBs like CB183 in aquatic environments.

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Goto et al. (2018) | Metabolism | Identified major metabolites (3′-OH-CB183, 5-OH-CB183) formed via CYP2B6 enzymes. |

| Warner et al. (2009) | Toxicity | Demonstrated enantioselective neurodevelopmental toxicity linked to CB183 binding activities. |

| Ohta et al. (2007) | Pharmacokinetics | Showed differences in metabolite retention between rat and guinea pig models following CB183 exposure. |

Mécanisme D'action

The mechanism by which 2,2',3,4,5,6,6'-Heptachlorobiphenyl exerts its effects involves its interaction with cellular components and molecular pathways. It can bind to receptors such as the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that can result in toxic effects, including oxidative stress, DNA damage, and disruption of endocrine functions.

Comparaison Avec Des Composés Similaires

2,2',3,4,5,6,6'-Heptachlorobiphenyl is one of the 209 PCB congeners. Similar compounds include:

2,2',3,4,4',5,5'-Heptachlorobiphenyl

2,2',3,3',4,4',5,6'-Heptachlorobiphenyl

2,2',3,3',4,5,5',6-Heptachlorobiphenyl

These compounds differ in the positions and number of chlorine atoms on the biphenyl ring, which can influence their physical, chemical, and toxicological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2,2',3,4',5,6,6'-Heptachlorobiphenyl (CB188) is a member of the polychlorinated biphenyl (PCB) family, consisting of 209 congeners. PCBs are synthetic organic compounds that have been widely used in industrial applications due to their chemical stability and insulating properties. However, their environmental persistence and potential health hazards have led to significant regulatory scrutiny and eventual bans in many countries since the 1970s. This article focuses on the biological activity of 2,2',3,4',5,6,6'-heptachlorobiphenyl, examining its toxicity, metabolic pathways, and ecological impacts.

- Chemical Formula : C12H3Cl7

- CAS Number : 74487-85-7

- Melting Point : -107.3 °C

- Boiling Point : 99.2 °C

- Flash Point : -12 °C (cc) .

2,2',3,4',5,6,6'-Heptachlorobiphenyl exhibits various toxicological effects primarily through its interaction with biological systems:

- Aryl Hydrocarbon Receptor (AhR) Activation : This compound has been shown to induce cytochrome P450 enzymes via AhR activation. Specifically, it can enhance the activity of the aryl hydrocarbon hydroxylase (AHH), which is implicated in the metabolism of xenobiotics .

- Enantioselective Metabolism : The compound exists as chiral atropisomers that exhibit different biological activities. Research indicates that human cytochrome P450 2B6 preferentially metabolizes one atropisomer over the other, leading to enantiospecific toxicity . The metabolites identified include 3'-OH-CB188 and 5-OH-CB188.

- Immunotoxicity : Studies have demonstrated that exposure to heptachlorobiphenyl can lead to thymic atrophy and altered immune responses in animal models. For instance, administration of certain PCB congeners resulted in increased liver weights and lipid accumulation in rats .

Ecotoxicological Impact

The environmental persistence of 2,2',3,4',5,6,6'-heptachlorobiphenyl raises concerns about its bioaccumulation in aquatic ecosystems:

- Bioaccumulation Potential : Due to its hydrophobic nature and resistance to biodegradation, CB188 can accumulate in the fatty tissues of organisms. It has been detected in various fish species at concentrations that pose risks to both aquatic life and humans who consume contaminated fish .

- Ecological Risk Assessment : Target mean PCB concentrations for ecological receptors have been established at specific sites to monitor remediation effectiveness. For example, concentrations exceeding 2.3 mg/kg in fish tissues are considered hazardous .

Case Studies

- Metabolic Pathways Study :

- Field Studies on Fish Contamination :

Toxicity Comparison of PCB Congeners

| PCB Congener | AHH Induction | Thymic Atrophy | Liver Weight Increase |

|---|---|---|---|

| CB188 | Yes | Yes | Yes |

| CB183 | Yes | Yes | Yes |

| CB126 | Yes | No | Yes |

Environmental Concentrations of PCBs in Fish Samples

| Location | Mean PCB Concentration (mg/kg) | Target Threshold (mg/kg) |

|---|---|---|

| Conard's Branch | 3.0 | 2.3 |

| Richland Creek | 1.0 | 0.9 |

Propriétés

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-2-1-3-5(14)6(4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDPOTMRBQHPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074237 | |

| Record name | 2,2',3,4,5,6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-49-4 | |

| Record name | 2,2',3,4,5,6,6'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5,6,6'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/029YHL77QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.